4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl

CAS No.: 221526-72-3

Cat. No.: VC3758011

Molecular Formula: C25H22F2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221526-72-3 |

|---|---|

| Molecular Formula | C25H22F2 |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene |

| Standard InChI | InChI=1S/C25H22F2/c1-3-5-19-6-11-21(12-7-19)22-13-8-20(9-14-22)10-15-23-24(26)16-18(4-2)17-25(23)27/h6-9,11-14,16-17H,3-5H2,1-2H3 |

| Standard InChI Key | BUVFXQQCFVZRSL-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F |

Introduction

Chemical Identity and Structure

Basic Information

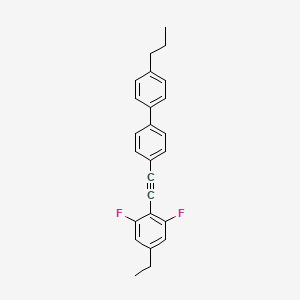

4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl is an organic compound with a complex structure incorporating multiple aromatic rings, fluorine atoms, and hydrocarbon substituents. The compound is characterized by a unique arrangement where a difluorophenyl group is connected to a biphenyl system via an ethynyl (triple bond) bridge. The molecular structure consists of three key components: a difluorophenyl group with an ethyl substituent, an ethynyl linkage, and a propyl-substituted biphenyl system. This specific structural arrangement contributes to the compound's potential applications in materials science and electronics.

| Property | Value |

|---|---|

| CAS Number | 221526-72-3 |

| Molecular Formula | C25H22F2 |

| Molecular Weight | 360.4 g/mol |

| PubChem CID | 23531433 |

| Physical State | Liquid |

Chemical Identifiers

The compound is represented by various chemical identifiers that provide standardized ways to reference its structure. These identifiers are essential for database searches and cross-referencing in chemical literature. The IUPAC name offers the most comprehensive description of the molecular structure, while other identifiers like InChI and SMILES provide computer-readable representations that can be used in chemical databases and computational chemistry applications .

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene |

| Standard InChI | InChI=1S/C25H22F2/c1-3-5-19-6-11-21(12-7-19)22-13-8-20(9-14-22)10-15-23-24(26)16-18(4-2)17-25(23)27/h6-9,11-14,16-17H,3-5H2,1-2H3 |

| Standard InChIKey | BUVFXQQCFVZRSL-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CC)F |

Synonyms

The compound is known by several synonyms in scientific literature and chemical databases, which facilitates its identification across different sources and nomenclature systems :

-

4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl

-

4-(4-ethyl-2,6-difluorophenylethynyl)-4'-propylbiphenyl

-

5-ethyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene

-

4-[2-(4-Ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl

-

1,1'-Biphenyl, 4-[2-(4-ethyl-2,6-difluorophenyl)ethynyl]-4'-propyl-

-

4-ethyl-2,6-difluoro-4'-4'-4-propylphenyl-diphenylacetylene

Structural Characteristics

Molecular Structure Analysis

The molecular structure of 4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl features three key components arranged in a linear fashion. The first component is a difluorophenyl group substituted with an ethyl group at the 4-position and fluorine atoms at the 2,6-positions. This group is connected via an ethynyl (C≡C) linkage to a biphenyl system. The biphenyl system consists of two phenyl rings, with a propyl group attached to the 4'-position of the terminal phenyl ring .

The ethynyl linkage (triple bond) is a significant structural feature that provides rigidity to the molecule while maintaining a linear arrangement between the aromatic groups. This structural characteristic is important for potential applications in liquid crystal displays and other electronic applications, as it influences the molecule's physical properties such as melting point, solubility, and optical characteristics.

Electronic and Structural Properties

The presence of fluorine atoms in the compound significantly affects its electronic properties. Fluorine, being highly electronegative, creates an electron-withdrawing effect that influences the electron distribution throughout the molecule. This can modify the molecule's dipole moment and polarizability, properties that are crucial for applications in materials science and electronics.

The combination of the rigid ethynyl linkage and the fluorinated aromatic ring creates a molecule with potential for unique electronic properties. The ethynyl group facilitates π-electron delocalization across the molecule, while the fluorine atoms can enhance stability and modify the electronic characteristics of the compound. These structural features suggest potential applications in areas such as organic electronics, where controlled electronic properties are essential .

Physicochemical Properties

Stability and Reactivity

The compound's structure suggests enhanced stability compared to non-fluorinated analogs. Fluorinated aromatic compounds generally exhibit increased chemical stability due to the strong carbon-fluorine bonds. The research on liquid crystal monomers indicates that biphenyl and triphenyl compounds without central groups (such as the compound under discussion) "are more stable than other LCMs and, thus, exhibit lesser susceptibility to microbial degradation and enhanced possibility for persistence and bioaccumulation" .

This stability characteristic is both an advantage for technological applications requiring durable materials and a potential concern from an environmental perspective. The persistence of such compounds in the environment raises questions about their long-term impacts, as highlighted in the research on liquid crystal monomers .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard classifications suggest that appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment and proper ventilation in laboratory settings.

Research Context

Position in Material Science Research

4-((4-Ethyl-2,6-difluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl represents a class of compounds that have gained interest in materials science research due to their unique structural and electronic properties. The combination of aromatic systems, fluorine substitution, and the ethynyl linkage creates molecules with potential applications in advanced technologies .

The research on liquid crystal monomers highlights the importance of similar compounds in display technologies, noting that "phenyl cyclohexyl LCs... are ideal display materials because they have high chemical and photochemical stability." The presence of fluorine atoms and specific structural features can enhance properties such as "electron cloud density and dipole moment," which are valuable for electronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume